Cas no 1514255-90-3 (Methyl 5-amino-1,3-benzothiazole-2-carboxylate)

1514255-90-3 structure
상품 이름:Methyl 5-amino-1,3-benzothiazole-2-carboxylate
CAS 번호:1514255-90-3
MF:C9H8N2O2S
메가와트:208.237020492554
MDL:MFCD26680722
CID:4673769
Methyl 5-amino-1,3-benzothiazole-2-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- Methyl 5-amino-1,3-benzothiazole-2-carboxylate
- Methyl 5-Aminobenzo[d]thiazole-2-carboxylate
-
- MDL: MFCD26680722
- 인치: 1S/C9H8N2O2S/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3
- InChIKey: GKVZWAMAXWGPOS-UHFFFAOYSA-N
- 미소: S1C2=CC=C(N)C=C2N=C1C(OC)=O
Methyl 5-amino-1,3-benzothiazole-2-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY268951-1g |
Methyl 5-Aminobenzo[d]thiazole-2-carboxylate |
1514255-90-3 | ≥95% | 1g |
¥14800.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1192997-1g |
Methyl 5-Aminobenzo[d]thiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1650 | 2024-07-19 | |
eNovation Chemicals LLC | D634622-1g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1150 | 2024-08-03 | |
Enamine | EN300-6740156-0.1g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95.0% | 0.1g |
$379.0 | 2025-03-13 | |
Enamine | EN300-6740156-0.05g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95.0% | 0.05g |
$254.0 | 2025-03-13 | |
Enamine | EN300-6740156-1.0g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95.0% | 1.0g |
$1092.0 | 2025-03-13 | |
A2B Chem LLC | AY21122-1g |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1185.00 | 2024-04-20 | |
Aaron | AR01FWZY-100mg |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 100mg |
$547.00 | 2025-03-10 | |
1PlusChem | 1P01FWRM-1g |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1412.00 | 2024-06-20 | |
1PlusChem | 1P01FWRM-10g |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 10g |
$10995.00 | 2024-06-20 |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate 관련 문헌
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
1514255-90-3 (Methyl 5-amino-1,3-benzothiazole-2-carboxylate) 관련 제품
- 2171848-19-2(3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid)
- 104273-71-4(Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo-, methyl ester)
- 22583-92-2(N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride)
- 2169485-03-2(5-(thiophen-3-yl)piperidine-3-carboxylic acid)
- 2475-18-5(Bis(dodecylsulfanyl)-methylarsane)
- 2230807-64-2(7-thia-2-azaspiro3.5nonane hydrochloride)
- 1805188-43-5(Ethyl 3-bromo-6-cyano-2-methoxyphenylacetate)
- 2137824-61-2(4-amino-N-(butan-2-yl)-N-cyclopropylbenzene-1-sulfonoimidamide)
- 942011-62-3(3,4,5-trimethoxy-N-(2Z)-6-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2153104-24-4((9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1514255-90-3)Methyl 5-amino-1,3-benzothiazole-2-carboxylate

순결:99%
재다:1g
가격 ($):1855.0